3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline is a complex organic compound featuring two benzimidazole groups attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline typically involves the condensation of o-phenylenediamine derivatives with aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the benzimidazole rings .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common purification methods employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of 3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with specific molecular targets. The benzimidazole rings can intercalate with DNA, inhibiting DNA replication and transcription. This property is particularly useful in its anticancer and antimicrobial activities. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(2’-Hydroxyphenyl)benzimidazole
- 2-(2’-Pyridyl)benzimidazole
- 2-(2’-Aminophenyl)benzimidazole
Comparison: 3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline is unique due to the presence of two benzimidazole groups, which enhances its binding affinity and specificity for molecular targets. This structural feature distinguishes it from other benzimidazole derivatives, providing it with unique chemical and biological properties .
Eigenschaften
Molekularformel |
C22H19N5 |
---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
3,5-bis(6-methyl-1H-benzimidazol-2-yl)aniline |
InChI |
InChI=1S/C22H19N5/c1-12-3-5-17-19(7-12)26-21(24-17)14-9-15(11-16(23)10-14)22-25-18-6-4-13(2)8-20(18)27-22/h3-11H,23H2,1-2H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
MAAJDIFFGFKMJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC(=C3)N)C4=NC5=C(N4)C=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.